molecular formula C12H9NO4 B091579 methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 19077-61-3

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B091579
CAS No.: 19077-61-3
M. Wt: 231.2 g/mol
InChI Key: LCWKOBRYDWGUOQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C12H9NO4. It is a derivative of benzoic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of maleic anhydride with methyl anthranilate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound is structurally similar but lacks the benzoate moiety.

    N-maleoylglycine: Another similar compound with a different functional group attached to the pyrrole ring.

Uniqueness

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is unique due to the presence of both the benzoate and pyrrole moieties, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKOBRYDWGUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301614
Record name methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19077-61-3
Record name 19077-61-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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